molecular formula C8H12N4O3 B11891096 Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate

Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate

Cat. No.: B11891096
M. Wt: 212.21 g/mol
InChI Key: DOGMKDAQQRBKCS-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate typically involves the construction of the triazole ring followed by the introduction of the acetamido and ester groups. One common method involves the reaction of 1-amino-1,2,4-triazole with acetic anhydride to form the acetamido derivative. This intermediate is then reacted with methyl acrylate under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis, which offers advantages such as higher yields, better control over reaction conditions, and improved safety. Continuous-flow methods are particularly useful for scaling up the production of triazole derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and coordination with metal ions present in the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the acetamido and ester groups allows for versatile chemical modifications and applications .

Properties

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C8H12N4O3/c1-6(13)11-7(8(14)15-2)3-12-5-9-4-10-12/h4-5,7H,3H2,1-2H3,(H,11,13)

InChI Key

DOGMKDAQQRBKCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CN1C=NC=N1)C(=O)OC

Origin of Product

United States

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